2-phenylcyclobutanecarboxylic acid
Overview
Description
2-Phenylcyclobutanecarboxylic acid is an organic compound with the molecular formula C₁₁H₁₂O₂ It is characterized by a cyclobutane ring substituted with a phenyl group and a carboxylic acid group
Scientific Research Applications
2-Phenylcyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Safety and Hazards
The safety information for 2-Phenylcyclobutane-1-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
While specific future directions for 2-Phenylcyclobutane-1-carboxylic acid are not mentioned in the search results, it is noted that carboxylic acids have drawn significant attention due to their predominance in pharmaceuticals and agrochemicals . New approaches for preparing, functionalizing, and using carboxylic acids in “strain-release” transformations have positioned these compounds to be powerful synthetic workhorses .
Mechanism of Action
Target of Action
Biochemical Pathways
Result of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Phenylcyclobutane-1-carboxylic acid . These factors could include temperature, pH, and the presence of other chemicals.
Biochemical Analysis
Metabolic Pathways
2-Phenylcyclobutane-1-carboxylic acid is involved in several metabolic pathways, including those related to amino acid and fatty acid metabolism . The compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . For example, 2-Phenylcyclobutane-1-carboxylic acid inhibits enzymes involved in the synthesis of bacterial cell wall components, thereby disrupting bacterial metabolism . Additionally, the compound affects the metabolism of cancer cells by altering the levels of key metabolites and enzymes involved in energy production and cell growth .
Transport and Distribution
The transport and distribution of 2-Phenylcyclobutane-1-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound is transported across cell membranes by active transport mechanisms, allowing it to accumulate in specific cellular compartments . Once inside the cell, 2-Phenylcyclobutane-1-carboxylic acid interacts with binding proteins that facilitate its distribution to various cellular organelles . The compound’s localization and accumulation within cells are crucial for its biological activity and therapeutic effects .
Subcellular Localization
2-Phenylcyclobutane-1-carboxylic acid is localized in specific subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, 2-Phenylcyclobutane-1-carboxylic acid is transported to the mitochondria, where it exerts its effects on cellular metabolism and apoptosis . The compound’s activity and function are closely linked to its subcellular localization, highlighting the importance of understanding its distribution within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylcyclobutanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of phenyl-substituted butanoic acids. The reaction typically requires a strong acid catalyst and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylcyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of phenylcyclobutanone or phenylcyclobutanal.
Reduction: Formation of phenylcyclobutanol.
Substitution: Formation of nitrophenylcyclobutanecarboxylic acid or bromophenylcyclobutanecarboxylic acid.
Comparison with Similar Compounds
- 1-Phenylcyclobutanecarboxylic acid
- 2-Phenylcyclopropanecarboxylic acid
- 3-Phenylpropionic acid
Comparison: 2-Phenylcyclobutanecarboxylic acid is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to similar compounds with cyclopropane or propionic acid structures
Properties
IUPAC Name |
2-phenylcyclobutane-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTUABLWSVGNGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91142-54-0 | |
Record name | 2-phenylcyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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